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Compound of Interest

Compound Name: L-Vinylglycine

Cat. No.: B1582818 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for the chemical synthesis of L-
vinylglycine, a valuable chiral building block in pharmaceutical development, starting from the

readily available amino acid L-methionine. The methods outlined below are based on

established and improved procedures, offering scalability and high enantiomeric purity.

Method 1: Sulfoxide Pyrolysis (Rapoport Synthesis)
This classic and widely cited method involves the controlled oxidation of N-protected L-

methionine to its corresponding sulfoxide, followed by a thermal elimination (pyrolysis) to yield

the desired L-vinylglycine derivative. An optimized, solvent-free pyrolysis protocol has been

developed to improve yield and scalability.[1][2][3]

Reaction Pathway
The synthesis proceeds in three main steps:

Protection and Esterification of L-Methionine: The amino group of L-methionine is protected,

and the carboxylic acid is esterified. A common protecting group is benzyloxycarbonyl (Cbz).

Oxidation to Sulfoxide: The sulfide in the methionine side chain is selectively oxidized to a

sulfoxide.
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Pyrolysis: The sulfoxide undergoes thermal syn-elimination to form the vinyl group, yielding

the protected L-vinylglycine.

Deprotection: The protecting groups are removed to give L-vinylglycine.

Quantitative Data Summary
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Experimental Protocols
Step 1: Preparation of L-Methionine Methyl Ester Hydrochloride[4]

Charge a 3-L, three-necked Morton flask with L-methionine (100.0 g, 0.67 mol) and methanol

(0.7 L).

Cool the solution to 0°C.

Bubble hydrogen chloride gas through the mixture for 15 minutes until the solution becomes

homogeneous.

Remove the cooling bath and stir the solution for 18 hours.

Evaporate the solvent under reduced pressure to yield L-methionine methyl ester

hydrochloride as a white solid (132.5 g, 99%).

Step 2: Preparation of N-(Benzyloxycarbonyl)-L-methionine methyl ester[4]

To a 3-L, three-necked Morton flask, add L-methionine methyl ester hydrochloride (117.6 g,

0.56 mol), potassium bicarbonate (282.3 g, 2.82 mol), water (750 mL), and ether (750 mL).

Cool the mixture to 0°C.

Slowly add benzyl chloroformate.

After the reaction is complete, separate the organic layer, wash, dry, and evaporate the

solvent to obtain the product.

Step 3: Preparation of Methyl L-2-(benzyloxycarbonylamino)-4-(methylsulfinyl)butanoate[4]

In a 5-L, three-necked Morton flask, dissolve N-(Benzyloxycarbonyl)-L-methionine methyl

ester (166.0 g, 0.56 mol) in methanol (1.5 L) and cool to 0°C.
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Prepare a solution of sodium periodate (NaIO₄) (131.4 g, 0.61 mol) in water (2 L).

Add the NaIO₄ solution dropwise to the methanol solution over 1.5 hours.

Remove the cooling bath and stir for 18 hours.

Filter the mixture through Celite and process the filtrate to isolate the sulfoxide product.

Step 4: Pyrolysis to N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester[4]

Place the sulfoxide (35.0 g, 0.11 mol) and Pyrex helices (35 g) in a 1-L round-bottomed flask.

Mix thoroughly by shaking.

Distill using a preheated rocking Kugelrohr apparatus at 195–200°C and 0.1–0.3 mm Hg for

1 hour.

Collect the distillate in a receiving flask cooled with powdered dry ice.

Purify the resulting yellow oil by chromatography to yield the product (17.4 g, 62%).

Step 5: Deprotection to L-Vinylglycine Hydrochloride[4]

Reflux the N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester in 6 N hydrochloric acid for 1

hour.

Upon completion, evaporate the solvent to obtain L-vinylglycine hydrochloride in nearly

quantitative yield.

Workflow Diagram
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Caption: Workflow for the synthesis of L-Vinylglycine via sulfoxide pyrolysis.

Method 2: Photofragmentation of L-Methionine
Derivative
A photochemical approach has also been developed, starting from L-methionine. This method

involves the irradiation of a protected L-methionine sulfoxide to induce fragmentation and

formation of the vinyl group.[1][2]
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Reaction Pathway
Protection of L-Methionine: The amino group of L-methionine is protected, for instance, with

a phthaloyl group.

Oxidation to Sulfoxide: The sulfide is oxidized to a sulfoxide.

Photofragmentation: The sulfoxide is irradiated with UV light (e.g., 300 nm) in a suitable

solvent like acetonitrile, leading to the formation of the protected vinylglycine.
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Note: This method encountered side reactions at substrate concentrations above 10 mM.[1][2]

Experimental Protocol
A detailed, step-by-step protocol for this specific method is less commonly available in

introductory literature and requires consultation of the primary research papers by Griesbeck

and coworkers. The general procedure is as follows:

Synthesize and protect L-methionine, for example, as methyl N-phthaloyl-L-methionine.

Oxidize the sulfide to a sulfoxide using a suitable oxidizing agent.

Dissolve the sulfoxide in acetonitrile at a low concentration (e.g., <10 mM).

Irradiate the solution with 300 nm UV light until the reaction is complete, monitoring by a

suitable analytical method (e.g., TLC or HPLC).
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Isolate and purify the product, methyl N-phthaloyl-L-vinylglycinate, using standard

chromatographic techniques.

Perform deprotection to obtain L-vinylglycine.

Logical Relationship Diagram
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Caption: Logical steps for the photofragmentation synthesis of L-Vinylglycine.

Method 3: Synthesis via L-Homoserine
While not a direct one-step conversion from L-methionine, a highly efficient route to L-
vinylglycine proceeds through L-homoserine, which can be obtained from L-methionine in

high yield.[5] This pathway offers an alternative with good yields and high optical purity.

Reaction Pathway
Conversion of L-Methionine to L-Homoserine: This can be achieved via a "one-pot"

procedure.[5]
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Lactonization and Protection: L-homoserine is converted to its lactone and the amino group

is protected (e.g., with a Boc group).

Lactone Cleavage and Selenide Formation: The lactone is opened using a phenylselenolate

anion.

Oxidation and Elimination: The resulting selenide is oxidized and undergoes syn-elimination

to form the vinyl group.

Deprotection: Removal of the protecting groups yields L-vinylglycine.

Quantitative Data Summary
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Experimental Protocol (from L-Homoserine Lactone)
Step 1: N-Boc Protection of L-Homoserine Lactone[5]

To a solution of L-homoserine lactone salt (e.g., trifluoroacetate or hydrochloride) and

triethylamine in dichloromethane at 0°C, add di-tert-butyl dicarbonate (Boc₂O).

Stir the reaction mixture for 12 hours at room temperature.

Perform an aqueous workup to isolate N-(tert-Butoxycarbonyl)-homoserine lactone.

Step 2: Phenylselenolate-mediated Lactone Cleavage[5]
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Prepare a solution of sodium borohydride and diphenyl diselenide in DMF to generate the

phenylselenolate equivalent.

Add a solution of the N-Boc-homoserine lactone in DMF to the phenylselenolate solution.

Heat the reaction at 100°C for 1 hour.

Work up the reaction to isolate the intermediate selenide.

The subsequent oxidation, elimination, and deprotection steps would follow standard literature

procedures to complete the synthesis.[5]

Signaling Pathway Diagram
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Caption: Synthesis of L-Vinylglycine from L-Methionine via an L-Homoserine intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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